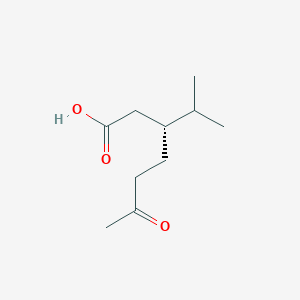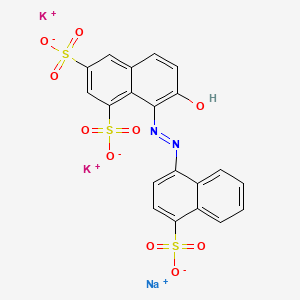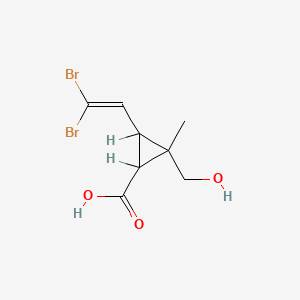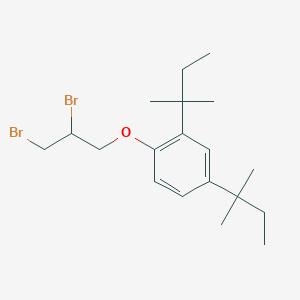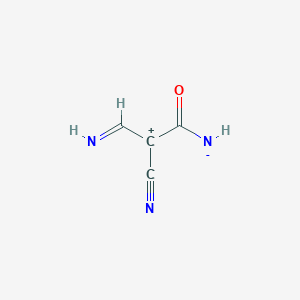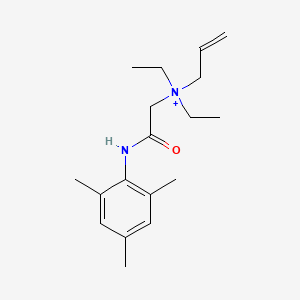
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a quaternary ammonium compound with a complex structure that includes an allyl group, diethyl groups, and a 2,4,6-trimethylphenyl carbamoyl moiety. Quaternary ammonium compounds are known for their cationic nature and unique physicochemical properties, making them valuable in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Sodium hydroxide, potassium tert-butoxide; usually carried out in polar aprotic solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its cationic nature, which allows it to interact with negatively charged cell membranes.
Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- involves its interaction with negatively charged surfaces, such as microbial cell membranes. The cationic nature of the compound allows it to bind to these surfaces, leading to the disruption of membrane integrity and subsequent cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium: A simpler quaternary ammonium compound with four ethyl groups.
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used in various industrial and laboratory applications.
Uniqueness
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its specific structural features, including the presence of an allyl group and a 2,4,6-trimethylphenyl carbamoyl moiety. These structural elements confer distinct physicochemical properties and reactivity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
84213-91-2 |
|---|---|
Molecular Formula |
C18H29N2O+ |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-enylazanium |
InChI |
InChI=1S/C18H28N2O/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6/h7,11-12H,1,8-10,13H2,2-6H3/p+1 |
InChI Key |
OYAIYZSRUKCRIR-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](CC)(CC=C)CC(=O)NC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
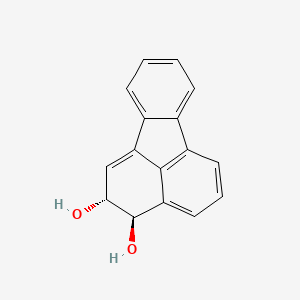
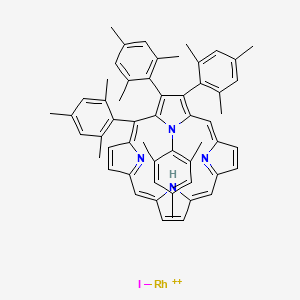

![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)

